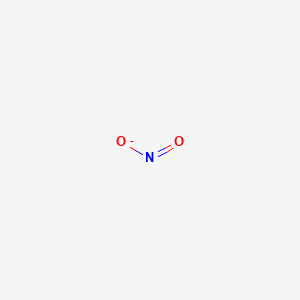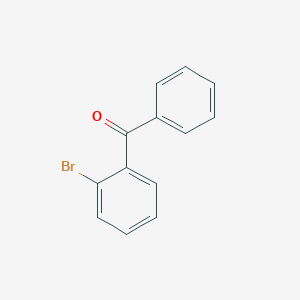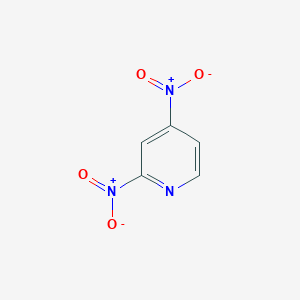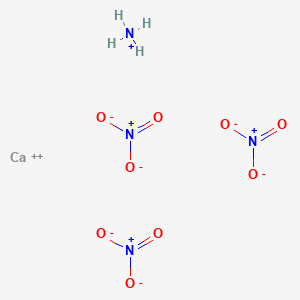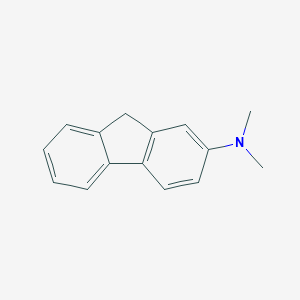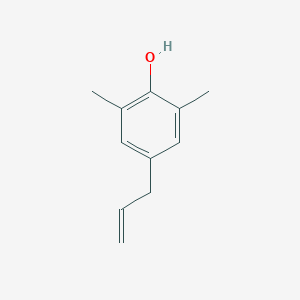
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as chalcones, which are characterized by their ability to exhibit a variety of biological activities. In
科学研究应用
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases like Alzheimer's.
作用机制
The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and survival. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to modulate the expression of genes involved in apoptosis and inflammation.
生化和生理效应
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the breakdown of cellular components. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal studies, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory effects and to reduce the growth of tumors.
实验室实验的优点和局限性
One of the advantages of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively low solubility in water, which may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans.
未来方向
There are several future directions for research on 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. One area of interest is its potential use in combination with other drugs for the treatment of cancer. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, more research is needed to understand the optimal dosing and delivery methods for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene and its potential therapeutic applications in other diseases.
合成方法
The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with propenyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
属性
IUPAC Name |
2,6-dimethyl-4-prop-2-enylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSETXDOJYIQIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498161 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene | |
CAS RN |
13037-83-7 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

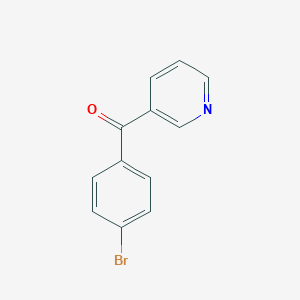

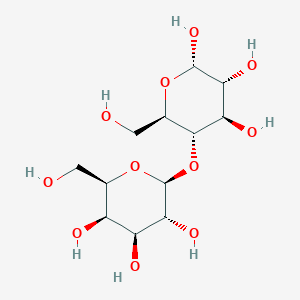
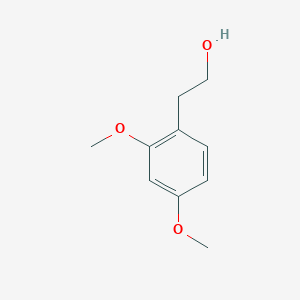
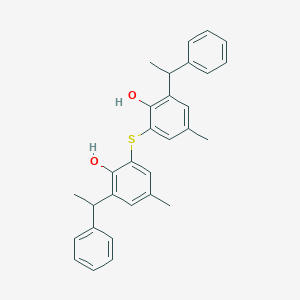
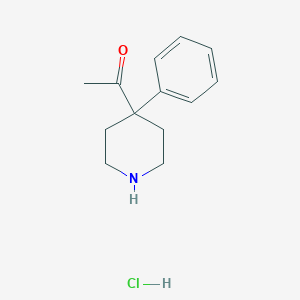
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
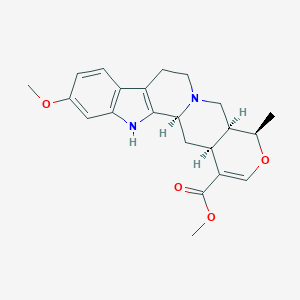
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
